8-(Morpholin-4-yl)-5-nitroquinoline
Description
Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential biological activities . Nitroquinoline is a type of quinoline, a class of organic compounds that are often used in dyes, antimalarial drugs, and other pharmaceuticals . The nitro group attached to the quinoline ring could potentially make this compound a good electrophile, meaning it could participate in reactions with nucleophiles.
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline ring system with a nitro group at the 5-position and a morpholine ring attached at the 8-position . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a nitroquinoline derivative, this compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or it could participate in electrophilic aromatic substitution reactions . The morpholine ring could act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, nitroquinolines are crystalline solids at room temperature . The presence of the morpholine ring could increase the compound’s solubility in polar solvents .Future Directions
The potential biological activity of this compound could make it a subject of future research. It could be interesting to explore its potential as an antimalarial drug or its activity against other biological targets . Further studies could also explore its chemical reactivity and potential uses in synthetic chemistry .
Properties
IUPAC Name |
4-(5-nitroquinolin-8-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWSRMISPRQBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385247 | |
Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304884-33-1 | |
Record name | 8-(Morpholin-4-yl)-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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